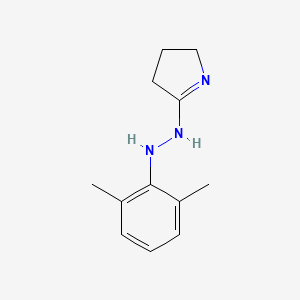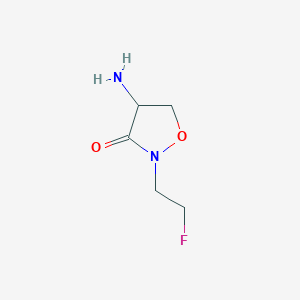
4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one is a chemical compound with the molecular formula C5H9FN2O2. It is a member of the isoxazolidinone family, which are known for their diverse biological activities and applications in various fields of science .
Métodos De Preparación
The synthesis of 4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one typically involves the reaction of 2-fluoroethylamine with isoxazolidinone derivatives under specific conditions. One common method includes the use of N-substituted hydroxylamines and functional allyl bromides in the presence of tert-butoxide in tert-butanol at reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Aplicaciones Científicas De Investigación
4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as inhibitors of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparación Con Compuestos Similares
4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one can be compared with other isoxazolidinone derivatives, such as:
4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one: This compound has similar structural features but with trifluoroethyl instead of fluoroethyl, which can lead to different chemical and biological properties.
Isoxazolidin-5-ones: These compounds share the isoxazolidinone core but differ in their substituents, affecting their reactivity and applications.
Propiedades
Fórmula molecular |
C5H9FN2O2 |
|---|---|
Peso molecular |
148.14 g/mol |
Nombre IUPAC |
4-amino-2-(2-fluoroethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H9FN2O2/c6-1-2-8-5(9)4(7)3-10-8/h4H,1-3,7H2 |
Clave InChI |
HTXIFJVGTAMDQK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(O1)CCF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



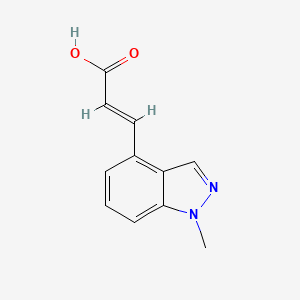
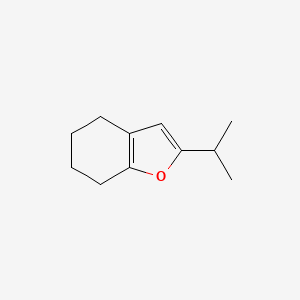
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
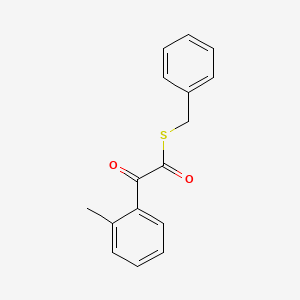
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
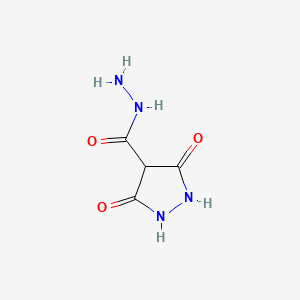

![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)
![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)
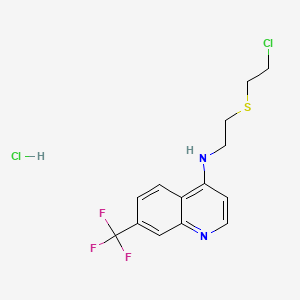
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
